molecular formula C12H13N3O5S B12936435 Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14903-93-6

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12936435
CAS No.: 14903-93-6
M. Wt: 311.32 g/mol
InChI Key: JPBWYJNCYGGSKF-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of urea and a nitro group source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiophene ring can introduce halogen atoms or other functional groups .

Scientific Research Applications

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s overall structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Similar compounds include:

Properties

CAS No.

14903-93-6

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O5S/c1-3-20-11(16)9-6(2)13-12(17)14-10(9)7-4-5-8(21-7)15(18)19/h4-5,10H,3H2,1-2H3,(H2,13,14,17)

InChI Key

JPBWYJNCYGGSKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C

Origin of Product

United States

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